m-PEG4-C6-phosphonic acid ethyl ester

PROTAC Linker Design PEGylation Structure-Activity Relationship

m-PEG4-C6-phosphonic acid ethyl ester (CAS 2028281-89-0) is a heterobifunctional polyethylene glycol (PEG) linker classified within the m-PEGn-(CH2)m-phosphonic acid ethyl ester family. Its structure features a monomethoxy-terminated PEG4 chain for hydrophilicity, a C6 alkyl spacer, and a terminal phosphonic acid diethyl ester group, with a molecular formula of C19H41O7P and a molecular weight of 412.50 g/mol.

Molecular Formula C19H41O7P
Molecular Weight 412.5 g/mol
CAS No. 2028281-89-0
Cat. No. B609258
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namem-PEG4-C6-phosphonic acid ethyl ester
CAS2028281-89-0
Synonymsm-PEG4-(CH2)8-phosphonic acid ethyl ester
Molecular FormulaC19H41O7P
Molecular Weight412.5 g/mol
Structural Identifiers
InChIInChI=1S/C19H41O7P/c1-4-25-27(20,26-5-2)19-11-9-7-6-8-10-12-22-15-16-24-18-17-23-14-13-21-3/h4-19H2,1-3H3
InChIKeyCNDORYGJXMHDBX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

m-PEG4-C6-phosphonic acid ethyl ester (CAS 2028281-89-0) for PROTAC Synthesis and Surface Modification


m-PEG4-C6-phosphonic acid ethyl ester (CAS 2028281-89-0) is a heterobifunctional polyethylene glycol (PEG) linker classified within the m-PEGn-(CH2)m-phosphonic acid ethyl ester family . Its structure features a monomethoxy-terminated PEG4 chain for hydrophilicity, a C6 alkyl spacer, and a terminal phosphonic acid diethyl ester group, with a molecular formula of C19H41O7P and a molecular weight of 412.50 g/mol . This compound is a research reagent primarily employed in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and in surface functionalization applications where the ester serves as a protected form of a reactive phosphonic acid anchoring group .

Why Generic PEG-Phosphonate Linkers Cannot Replace m-PEG4-C6-phosphonic acid ethyl ester


Generic substitution among PEG-phosphonate linkers is not feasible due to the precise and quantifiable impact of spacer length and terminal group chemistry on molecular properties. For instance, changing from a C6 alkyl spacer in m-PEG4-C6-phosphonic acid ethyl ester to no alkyl spacer in m-PEG4-phosphonic acid ethyl ester (CAS 1872433-73-2) reduces the molecular weight from 412.50 g/mol to 328.34 g/mol . This alters the linker's length and flexibility. More critically, the ethyl ester group provides a protected, non-ionic handle (LogP 2.1), whereas the corresponding free phosphonic acid (e.g., m-PEG4-(CH2)6-Phosphonic acid, CAS 2028281-85-6) is a polar, hydrogen-bond donating acid (LogP 0.3) with significantly different solubility and reactivity profiles . Such variations directly influence reaction conditions, purification strategies, and the final conjugate's physicochemical properties, making unverified substitution a risk to experimental reproducibility and project timelines.

Quantitative Differentiation: m-PEG4-C6-phosphonic acid ethyl ester vs. Closest Analogs


Molecular Weight and Spacer Length: Precise Control of Linker Dimensions

The molecular weight of m-PEG4-C6-phosphonic acid ethyl ester is 412.50 g/mol, a direct result of its PEG4 chain and C6 alkyl spacer. This is quantifiably larger than the analogous linker without the C6 spacer, m-PEG4-phosphonic acid ethyl ester (CAS 1872433-73-2), which has a molecular weight of 328.34 g/mol, a difference of 84.16 g/mol . Conversely, it is smaller than m-PEG6-(CH2)8-phosphonic acid (CAS 2028284-71-9) which has a molecular weight of 444.5 g/mol due to its longer PEG6 chain .

PROTAC Linker Design PEGylation Structure-Activity Relationship

Hydrophobicity: The LogP Differential between Ester and Free Acid Forms

The calculated partition coefficient (LogP) for m-PEG4-C6-phosphonic acid ethyl ester is 2.1, as reported by its vendor . This value is significantly higher than that of its corresponding free acid, m-PEG4-(CH2)6-Phosphonic acid (CAS 2028281-85-6), which has a reported LogP of 0.3 . The difference of 1.8 log units reflects a substantial change in hydrophobicity.

Lipophilicity Drug Delivery Physicochemical Properties LogP

Hydrogen Bond Donor Count: A Key Determinant of Polarity and Reactivity

m-PEG4-C6-phosphonic acid ethyl ester possesses zero (0) hydrogen bond donors (HBD), as the phosphonic acid is protected as a diethyl ester . In stark contrast, the unprotected analog, m-PEG4-(CH2)6-Phosphonic acid, has two (2) hydrogen bond donors due to its free phosphonic acid group . The number of hydrogen bond acceptors (HBA) is identical for both compounds at 7 .

PROTAC Linker Design Bioconjugation Chemistry Molecular Descriptors

Class-Level Evidence: Phosphonate-Terminated PEGs as Surface Passivation Agents

While not a study on the specific compound, research on α-methoxy-ω-phosphonic acid poly(ethylene glycol) (PPEG) demonstrates the functional class's utility. A study showed that post-synthesis functionalization of magnesium nanoparticles (MgNPs) with a PEG-phosphonate extended their stability in water from minutes for bare MgNPs to 3 hours, as quantified by water-dispersion assays [1]. This provides a class-level inference for the potential of m-PEG4-C6-phosphonic acid ethyl ester in similar applications after deprotection to the active phosphonic acid.

Surface Modification Nanoparticle Stabilization Phosphonate Anchoring Nanoplasmonics

Optimal Application Scenarios for m-PEG4-C6-phosphonic acid ethyl ester (CAS 2028281-89-0)


PROTAC Development: Precise Tuning of Linker Length and Lipophilicity

This compound is most valuable in PROTAC medicinal chemistry campaigns where the linker's physicochemical properties must be finely tuned. Its molecular weight of 412.50 g/mol and LogP of 2.1 offer a specific balance between the more hydrophilic and smaller m-PEG4-phosphonic acid ethyl ester (MW 328.34 g/mol) and longer, more complex analogs . This enables researchers to systematically explore the linker's impact on ternary complex formation, cellular permeability, and overall degradation efficiency.

Synthesis of Protected Surface-Functionalization Reagents

The compound's ethyl ester serves as a protecting group, rendering it non-ionic and soluble in organic solvents (LogP 2.1) . This is advantageous for multi-step organic syntheses where a free phosphonic acid would be incompatible. Researchers can incorporate this linker into complex molecules and subsequently deprotect the ester to reveal a powerful phosphonic acid anchor for strong, stable binding to metal oxide surfaces (e.g., TiO2, Fe3O4) , a process supported by class-level evidence of enhanced nanoparticle stability [1].

Nanoparticle Coating and Colloidal Stability Studies

Following deprotection to the free acid, this compound can be employed to create a dense, hydrophilic PEG corona on nanoparticles. As demonstrated by class-level research on PEG-phosphonates [1], this can dramatically enhance colloidal stability in aqueous buffers. The specific C6 spacer in this molecule provides a defined distance between the particle surface and the PEG layer, a parameter that can be critical for controlling protein corona formation and minimizing non-specific interactions in biological media.

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